molecular formula C16H19N3O2S B2964451 (2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone CAS No. 955913-18-5

(2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2964451
CAS No.: 955913-18-5
M. Wt: 317.41
InChI Key: IPUDZNJOMGFTLB-UHFFFAOYSA-N
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Description

(2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a thiazole core, a privileged structure in pharmacology, substituted with a 4-ethoxyphenylamino group and a pyrrolidin-1-yl methanone moiety. The specific biological activity and mechanism of action for this compound are areas of active investigation, though its structure suggests high potential for bioactivity. Compounds containing similar pyrrolidinyl methanone groups are frequently explored in scientific research . The 4-ethoxyphenyl group is a common pharmacophore found in various bioactive molecules, and thiazole derivatives are widely investigated for their diverse biological properties . Specifically, complex heterocyclic systems akin to this compound are often studied as potential inhibitors of protein kinases, such as cyclin-dependent kinase 2 (CDK2), which is a validated target for anticancer drug development . Furthermore, related triazole and triazolopyridine compounds are reported in scientific literature to possess a range of activities, including antifungal, antibacterial, and neuroprotective effects, highlighting the research value of such heterocyclic scaffolds . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own thorough characterization and bioactivity profiling to elucidate its precise mechanism of action and potential research applications.

Properties

IUPAC Name

[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-2-21-13-7-5-12(6-8-13)17-16-18-14(11-22-16)15(20)19-9-3-4-10-19/h5-8,11H,2-4,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUDZNJOMGFTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Ethoxyphenyl Group: The thiazole intermediate can be further reacted with 4-ethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amine linkage.

    Attachment of the Pyrrolidine Ring: The final step involves the reaction of the intermediate with pyrrolidine, often under reflux conditions in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could be used in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

Compound Name / ID Key Substituents Bioactivity / Application Reference
(2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone (Target) 4-Ethoxyphenylamino, pyrrolidine Not reported (inferred from analogs) -
(S)-(2-(2-chloro-3-methoxybenzyl)pyrrolidin-1-yl)(2-methyl-5-(m-tolyl)thiazol-4-yl)methanone (19) 2-Chloro-3-methoxybenzyl, m-tolyl Orexin receptor antagonist
2-((4-Phenyl-thiazol-2-yl)-{4-[2-(pyrrolidine-1-carbonyl)-phenoxy]-phenyl}-amino)-1-piperidin-1-yl-ethanone (9a) Phenyl, phenoxy-pyrrolidine, piperidine Antibacterial
Ethyl 1-(2-((3-chlorophenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate (CAS 1203153-65-4) 3-Chlorophenylamino, piperidine-4-carboxylate Not reported (structural analog)

Substituent Effects on Bioactivity

  • Ethoxy vs. Chloro/Methoxy Groups : The 4-ethoxyphenyl substituent in the target compound may confer greater lipophilicity compared to electron-withdrawing groups like chloro (e.g., CAS 1203153-65-4 ). This could enhance membrane permeability but reduce solubility in polar solvents.
  • Pyrrolidine vs. Piperidine/Morpholine: Pyrrolidine’s smaller ring size (5-membered vs. piperidine’s 6-membered) may influence conformational flexibility and target binding.

Biological Activity

The compound (2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule that features a thiazole ring, a pyrrolidine ring, and an ethoxyphenyl group. This structure suggests potential biological activity, particularly in medicinal chemistry, where compounds with similar frameworks have shown promise as therapeutic agents.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Compounds with thiazole and pyrrolidine moieties have been reported to exhibit diverse mechanisms such as:

  • Enzyme Inhibition : Thiazole derivatives often act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation : The presence of the pyrrolidine ring may enhance binding affinity to G-protein coupled receptors (GPCRs) or other relevant targets.
  • Anticancer Activity : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells, potentially through the mitochondrial pathway or by inhibiting tubulin polymerization.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole-based compounds. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
8eU-9375.7Apoptosis induction
8fSK-MEL-112.2Tubulin inhibition
2A54918.4Topoisomerase II inhibition

These findings suggest that this compound could exhibit similar or enhanced anticancer activity due to its unique structural features.

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties. A study showed that certain thiazole-containing analogues exhibited effective protection in seizure models:

CompoundModelED50 (mg/kg)Protection Index
Analogue 1MES18.49.2
Analogue 2scPTZ24.38Not specified

This indicates that the thiazole moiety can enhance anticonvulsant effects, which may be relevant for the compound .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by substituents on the aromatic rings and the nature of the alkyl groups attached to the nitrogen atoms. The following trends have been observed:

  • Electron-Withdrawing Groups : Substituents such as halogens (Cl, Br) on aromatic rings tend to increase potency.
  • Hydrophobic Substituents : The presence of hydrophobic groups at specific positions enhances binding interactions with biological targets.
  • Pyrrolidine Ring : The inclusion of a pyrrolidine ring has been correlated with improved activity against various biological targets.

Case Studies

Several studies provide insights into the biological evaluation of compounds similar to this compound:

  • Anticancer Agents : Research has shown that thiazole-based compounds can inhibit cancer cell growth through mechanisms such as apoptosis and cell cycle arrest .
  • Anticonvulsant Agents : A series of thiazole derivatives were tested for anticonvulsant activity, showing promising results in both MES and scPTZ models .

Q & A

Q. What are the recommended synthetic routes for (2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone, and how can purity be optimized?

Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 4-ethoxyphenylthiourea with α-bromoacetylpyrrolidine in ethanol under reflux, catalyzed by glacial acetic acid (similar to methods in ).
  • Step 2: Cyclization of the intermediate to form the thiazole ring, followed by purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the target compound .
  • Purity Optimization: Use techniques like recrystallization (ethanol/water mixtures) and HPLC with a C18 column (acetonitrile/water mobile phase) to achieve >95% purity. Monitor reactions via TLC and confirm structures with NMR .

Q. How can the structural identity of this compound be confirmed experimentally?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to verify substituent positions (e.g., ethoxy group at δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂; pyrrolidine protons at δ ~1.8–3.5 ppm) .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 358.4) .
  • X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement, as demonstrated for analogous thiazole-pyrrolidine hybrids in .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:

  • Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Assays: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition: Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity for kinase targets) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

Answer:

  • Condition Optimization: Use microwave-assisted synthesis to reduce reaction time and byproducts (e.g., 100°C, 30 min vs. traditional reflux for 4–6 hrs) .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
  • Byproduct Analysis: Employ LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry or solvent polarity .

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact bioactivity?

Answer:

  • SAR Studies: Synthesize analogs with varying alkoxy groups (methoxy, propoxy) and compare bioactivity. For example:
    • Replace 4-ethoxy with 4-methoxy to evaluate hydrophobicity effects on membrane permeability .
    • Replace pyrrolidine with piperidine to assess ring size impact on target binding .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to bacterial DNA gyrase or tumor necrosis factor (TNF-α) .

Q. How should conflicting bioactivity data from different assays be resolved?

Answer:

  • Assay Replication: Repeat tests under standardized conditions (e.g., fixed cell density, serum concentration) to control variables .
  • Mechanistic Follow-Up: Use Western blotting or qPCR to validate target engagement (e.g., downregulation of oncoproteins in cytotoxicity assays) .
  • Meta-Analysis: Compare results with structurally similar compounds (e.g., pyrazolone-thiazole hybrids in ) to identify trends .

Q. What advanced techniques characterize its interaction with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., KD values) with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Cryo-EM/X-ray Co-crystallization: Resolve compound-enzyme complexes to identify critical binding motifs (e.g., hydrogen bonds with thiazole nitrogen) .

Q. How can degradation pathways be analyzed to improve stability?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then monitor via UPLC-MS .
  • Stabilization Strategies: Formulate with cyclodextrins or antioxidants (e.g., BHT) to protect against oxidative degradation .

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